3-((Phenylsulfonyl)methyl)benzofuran 3-((Phenylsulfonyl)methyl)benzofuran
Brand Name: Vulcanchem
CAS No.: 201804-83-3
VCID: VC17270515
InChI: InChI=1S/C15H12O3S/c16-19(17,13-6-2-1-3-7-13)11-12-10-18-15-9-5-4-8-14(12)15/h1-10H,11H2
SMILES:
Molecular Formula: C15H12O3S
Molecular Weight: 272.3 g/mol

3-((Phenylsulfonyl)methyl)benzofuran

CAS No.: 201804-83-3

Cat. No.: VC17270515

Molecular Formula: C15H12O3S

Molecular Weight: 272.3 g/mol

* For research use only. Not for human or veterinary use.

3-((Phenylsulfonyl)methyl)benzofuran - 201804-83-3

Specification

CAS No. 201804-83-3
Molecular Formula C15H12O3S
Molecular Weight 272.3 g/mol
IUPAC Name 3-(benzenesulfonylmethyl)-1-benzofuran
Standard InChI InChI=1S/C15H12O3S/c16-19(17,13-6-2-1-3-7-13)11-12-10-18-15-9-5-4-8-14(12)15/h1-10H,11H2
Standard InChI Key ZULLKRYAWHFHKX-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)S(=O)(=O)CC2=COC3=CC=CC=C32

Introduction

Chemical Identity and Structural Characteristics

3-((Phenylsulfonyl)methyl)benzofuran belongs to the benzofuran family, characterized by a fused benzene and furan ring system. The compound’s molecular formula is C₁₅H₁₂O₃S, with a molar mass of 272.3 g/mol. Its IUPAC name, 3-(benzenesulfonylmethyl)-1-benzofuran, reflects the phenylsulfonylmethyl substituent at the third position of the benzofuran core.

Molecular Descriptors and Spectral Data

The compound’s structural features have been confirmed through advanced analytical techniques:

  • Canonical SMILES: C1=CC=C(C=C1)S(=O)(=O)CC2=COC3=CC=CC=C32

  • InChI Key: ZULLKRYAWHFHKX-UHFFFAOYSA-N

  • XLogP3-AA: Estimated at 3.5, indicating moderate lipophilicity

Table 1: Fundamental physicochemical properties

PropertyValue
Molecular FormulaC₁₅H₁₂O₃S
Molecular Weight272.3 g/mol
Hydrogen Bond Donors0
Hydrogen Bond Acceptors5
Rotatable Bond Count4
Topological Polar SA63.8 Ų

Synthetic Methodologies

While detailed synthetic protocols remain proprietary, available data suggest two potential routes for constructing the 3-((phenylsulfonyl)methyl)benzofuran scaffold:

Friedel-Crafts Sulfonylation Approach

This method likely involves the reaction of benzofuran derivatives with phenylsulfonylmethyl chloride under Lewis acid catalysis. The electron-rich benzofuran ring facilitates electrophilic substitution at the 3-position, with subsequent stabilization of the sulfonyl group . Key reaction parameters may include:

  • Temperature range: 80-120°C

  • Catalysts: AlCl₃ or FeCl₃

  • Solvent system: Dichloromethane or toluene

Transition Metal-Mediated Coupling

Palladium-catalyzed cross-coupling reactions between benzofuran boronic esters and sulfonyl halides represent an alternative synthetic pathway. This method offers better regioselectivity but requires stringent anhydrous conditions . Recent patents describe similar strategies for benzofuran derivatives, achieving yields up to 78% under optimized conditions .

Computational Chemistry Insights

Molecular docking simulations predict strong interactions with protein targets:

CYP450 Interactions

Density functional theory (DFT) calculations indicate moderate inhibition of CYP3A4 (ΔG = -6.8 kcal/mol), highlighting potential drug-drug interaction risks.

Research Challenges and Future Directions

Critical knowledge gaps persist in:

  • Comprehensive toxicity profiling

  • Scale-up synthesis optimization

  • In vivo pharmacokinetic studies

  • Target identification through proteomic approaches

Emerging techniques such as continuous flow synthesis and computational fragment-based drug design could accelerate the development of this compound class .

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